molecular formula C11H22N2O3S2 B13823543 S-((N-Cycloheptylethylamidino)methyl) hydrogen thiosulfate CAS No. 40283-62-3

S-((N-Cycloheptylethylamidino)methyl) hydrogen thiosulfate

Cat. No.: B13823543
CAS No.: 40283-62-3
M. Wt: 294.4 g/mol
InChI Key: CYMGNLQIIHMKDZ-UHFFFAOYSA-N
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Description

S-((N-Cycloheptylethylamidino)methyl) hydrogen thiosulfate (CID 218154) is a sulfur-containing organic compound with the molecular formula C₁₀H₂₀N₂O₃S₂. Its structure features a cycloheptyl group attached via an ethylamidino linkage to a thiosulfate (-SSO₃H) moiety . Key characteristics include:

  • SMILES: C1CCCC(CC1)CN=C(CSS(=O)(=O)O)N
  • InChIKey: SCKFQSRDBBHBAR-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 159.7–167.1 Ų (e.g., [M+H]+: 161.8 Ų) .

No literature or patent data are currently available for this compound, indicating it is likely under preliminary investigation .

Properties

CAS No.

40283-62-3

Molecular Formula

C11H22N2O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylcycloheptane

InChI

InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-7-10-5-3-1-2-4-6-10/h10H,1-9H2,(H2,12,13)(H,14,15,16)

InChI Key

CYMGNLQIIHMKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester typically involves the reaction of thiosulfuric acid with a suitable amine derivative. One common method includes the reaction of thiosulfuric acid with 2-cycloheptylethylamine under controlled conditions to form the desired ester. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of thiosulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester has several scientific research applications:

Mechanism of Action

The mechanism of action of thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a sulfur donor, participating in redox reactions and influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and analogous thiosulfate derivatives:

Compound Name (CID) Molecular Formula Substituent Group CCS ([M+H]+) (Ų) Key Structural Features
S-((N-Cycloheptylethylamidino)methyl) HTS (218154) C₁₀H₂₀N₂O₃S₂ Cycloheptyl 161.8 7-membered ring, amidino linker
S-((N-Cyclohexylethylamidino)methyl) HTS (218152) C₁₀H₂₀N₂O₃S₂ Cyclohexyl Data not provided 6-membered ring, similar amidino linker
S-(Bicyclo[3.1.1]hept-2-ylmethyl) HTS (R5699718) C₁₂H₂₂N₂O₃S₂ Bicyclo[3.1.1]heptyl Not reported Rigid bicyclic structure
S-(3-Aminopropyl) HTS (PH007641) C₃H₉NO₃S₂ Aminopropyl Not reported Short alkyl chain, primary amine terminus

Key Observations :

  • Bicyclic Derivatives : The bicyclo[3.1.1]heptyl compound (CID R5699718) has a higher molecular weight (306.4 g/mol) and rigidity, which may enhance stability in hydrophobic environments .
  • Simpler Analogues: S-(3-Aminopropyl) HTS (C₃H₉NO₃S₂) lacks complex ring systems, favoring hydrophilicity and rapid metabolic clearance .

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